Pomalidomide-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

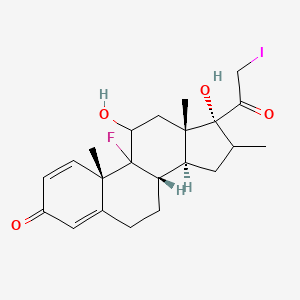

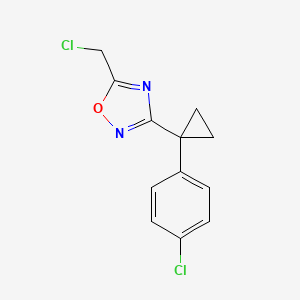

Pomalidomide-d4 is the deuterium labeled Pomalidomide . Pomalidomide, sold under the brand names Pomalyst and Imnovid, is an anti-cancer medication used for the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It is an immunomodulatory agent with several mechanisms of action (both direct and indirect) thought to be involved in its anti-myeloma activity .

Synthesis Analysis

A continuous 3–4 step flow approach has been described for the synthesis of pomalidomide, yielding 38–47% overall yield . The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide are widely used to treat multiple myeloma .

Molecular Structure Analysis

The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . Pomalidomide Form I crystallizes in the space group P -1 with a = 7.04742 (9), b = 7.89103 (27), c = 11.3106 (6) Å, α = 73.2499 (13), β = 80.9198 (9), γ = 88.5969 (6)°, V = 594.618 (8) Å 3, and Z = 2 .

Chemical Reactions Analysis

Pomalidomide-d4, as a third-generation immunomodulatory agent, acts as molecular glue. It interacts with the E3 ligase cereblon and induces degradation of essential Ikaros transcription factors .

Physical And Chemical Properties Analysis

The physical and chemical properties of pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .

作用机制

Pomalidomide is an immunomodulatory agent with antineoplastic activity. It is shown to inhibit the proliferation and induce apoptosis of various tumor cells . Furthermore, pomalidomide enhances T cell and natural killer (NK) cell-mediated immunity and inhibits the production of pro-inflammatory cytokines, like TNF-alpha or IL-6, by monocytes .

安全和危害

未来方向

Pomalidomide has distinct anticancer, antiangiogenic and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens . It is being compared with different Pom based regimens to identify the most effective regimen for relapsed refractory multiple myeloma (RRMM) patients .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pomalidomide-d4 involves the incorporation of four deuterium atoms into the Pomalidomide molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione", "Deuterated reagents" ], "Reaction": [ "The first step involves the protection of the amino group of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione using a suitable protecting group such as Boc or Fmoc.", "The protected amine is then reacted with deuterated reagents such as deuterated acetic anhydride or deuterated acetyl chloride to introduce deuterium atoms at the desired positions.", "The protecting group is then removed to expose the amino group.", "The resulting compound is then reacted with deuterated reagents to introduce additional deuterium atoms at the desired positions.", "The final step involves deprotection of any remaining protecting groups to obtain Pomalidomide-d4." ] } | |

CAS 编号 |

1416575-78-4 |

产品名称 |

Pomalidomide-d4 |

分子式 |

C₁₃H₇D₄N₃O₄ |

分子量 |

277.27 |

同义词 |

4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4; 4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione-d4; Actimid-d4; CC 4047-d4; IMiD 3-d4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)

![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)

![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)